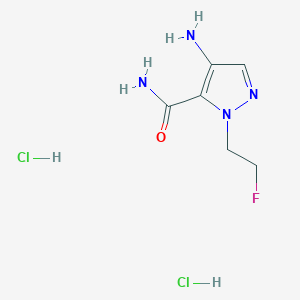

4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide dihydrochloride

Description

Properties

IUPAC Name |

4-amino-2-(2-fluoroethyl)pyrazole-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN4O.2ClH/c7-1-2-11-5(6(9)12)4(8)3-10-11;;/h3H,1-2,8H2,(H2,9,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYUENIPAIALIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1N)C(=O)N)CCF.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-fluoroethanol and hydrazine.

Formation of Pyrazole Ring: The starting materials undergo a condensation reaction to form the pyrazole ring.

Amination: The pyrazole ring is then subjected to an amination reaction to introduce the amino group.

Carboxylation: The amino group is further reacted to introduce the carboxamide group.

Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

Substitution: Substitution reactions can occur at various positions on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of pyrazole-5-carboxylic acid derivatives.

Reduction Products: Reduction reactions can yield amines or other reduced derivatives.

Substitution Products: Substitution reactions can result in the formation of various substituted pyrazoles.

Scientific Research Applications

4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound can be employed in biological studies to investigate its effects on cellular processes.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide dihydrochloride with other dihydrochloride salts and heterocyclic compounds mentioned in the evidence:

Key Structural and Functional Differences:

- Core Heterocycle: The target compound features a pyrazole ring, whereas analogs like 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride and 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride use pyrimidine and benzimidazole cores, respectively.

- Substituent Effects :

- The 2-fluoroethyl group in the target compound may increase lipophilicity compared to the trifluoromethyl group in Berotralstat, altering membrane permeability and target binding .

- The carboxamide moiety in both the target compound and Berotralstat supports hydrogen bonding, a critical feature for enzyme inhibition .

- Pharmacological Targets: Berotralstat is a plasma kallikrein inhibitor, while benzimidazole derivatives often target microbial enzymes or DNA.

Research Findings and Limitations

- Solubility and Stability: Dihydrochloride salts generally improve aqueous solubility, as seen in Berotralstat (pH ≤ 4 solubility) and the target compound. However, the 2-fluoroethyl group may reduce solubility compared to the aminomethylphenyl group in Berotralstat .

- Synthetic Accessibility :

Pyrazole derivatives like the target compound are synthetically modular, allowing for rapid analog development. In contrast, benzimidazole and pyrimidine derivatives often require multi-step syntheses . - Lack of Direct Pharmacological Data: No evidence explicitly details the target compound’s bioactivity. Insights are inferred from structural analogs, emphasizing the need for targeted assays to confirm its mechanism.

Biological Activity

4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C8H10Cl2N4O

- Molecular Weight: 245.08 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Cell Membrane Penetration: The fluoroethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes.

- Enzyme Interaction: The pyrazole ring structure allows the compound to interact with specific enzymes and receptors, potentially modulating their activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

- Inhibition of Cancer Cell Proliferation: The compound demonstrated a mean growth inhibition of 54.25% on HepG2 (liver cancer) and 38.44% on HeLa (cervical cancer) cell lines, while showing minimal toxicity to normal fibroblasts .

- Mechanistic Insights: The anticancer effect is linked to the compound's ability to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax .

Antimicrobial Activity

While the compound did not show significant antibacterial or antifungal activity in some studies, it has been reported to possess antioxidant properties, which may contribute to its overall therapeutic profile .

Anti-inflammatory Properties

Some derivatives of pyrazole compounds have shown anti-inflammatory effects. Although specific data on this compound's anti-inflammatory activity is limited, similar compounds in the class have demonstrated potential in reducing inflammation markers in various models .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. How is 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide dihydrochloride synthesized, and what are the critical parameters affecting yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles. Fluorination of the ethyl group is achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride). Critical parameters include:

- Temperature control : Excessive heat during fluorination can lead to side reactions (e.g., decomposition or over-fluorination).

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity in pyrazole ring formation.

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water) ensures high purity.

- Yield optimization : Design of Experiments (DoE) can systematically vary parameters (e.g., molar ratios, reaction time) to identify optimal conditions .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 4.5–5.0 ppm (fluoroethyl group), and δ 2.5–3.0 ppm (amide NH₂).

- ¹⁹F NMR : A singlet near -210 ppm confirms the presence of the fluorine atom.

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. Molecular ion [M+H]⁺ should match the theoretical mass (e.g., 245.1 g/mol).

- X-ray crystallography : Resolves the dihydrochloride salt’s crystal structure, confirming protonation sites .

Q. What safety protocols are necessary when handling this compound?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorinated intermediates.

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal.

- Emergency measures : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis pathway and predict reactivity?

- Methodological Answer :

- Reaction path search : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states to identify low-energy pathways for pyrazole cyclization .

- Solvent effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. THF) for intermediate solubility.

- Fluorination kinetics : Molecular dynamics simulations assess DAST’s reactivity with the ethyl group, guiding temperature and stoichiometry adjustments .

Q. What strategies address discrepancies in pharmacological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values from independent studies using standardized assays (e.g., kinase inhibition). Adjust for variables like cell line (HEK293 vs. HeLa) or buffer pH.

- Experimental replication : Use factorial design to isolate confounding factors (e.g., incubation time, compound stability in DMSO).

- Statistical validation : Apply ANOVA to assess inter-lab variability, with p < 0.05 indicating significant differences .

Q. What environmental impact assessments are required for this compound’s disposal or degradation?

- Methodological Answer :

- Aquatic toxicity testing : Use Daphnia magna or zebrafish models to determine LC₅₀ values.

- Degradation studies : UV-Vis spectroscopy tracks photolytic breakdown in simulated sunlight (λ = 254 nm).

- Atmospheric modeling : Assess volatility and potential for forming fluorinated greenhouse gases using Henry’s law constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.